2-bromo-N-[3-(propanoylamino)phenyl]benzamide
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Overview
Description
2-bromo-N-[3-(propanoylamino)phenyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been studied extensively for its potential therapeutic applications in the field of medicinal chemistry.
Scientific Research Applications
Antifungal Activity
A study investigated novel derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide for their antifungal properties. These compounds exhibited promising activity against phyto-pathogenic fungi, Fusarium oxysporum, and Sclerotinia sclerotiorum, as well as the yeast Saccharomyces cerevisiae. The strongest inhibition was observed with N-(2-bromo-phenyl)-2-hydroxy-benzamide and its specific derivatives, indicating their potential as antifungal agents (Ienascu et al., 2018).
Antimicrobial Activity
In another study, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives were synthesized and tested for antimicrobial activity against several bacterial and fungal strains. The results indicated that these derivatives were more active against the tested microbes, demonstrating their potential in antimicrobial applications (Ienascu et al., 2019).
Molecular Structure Analysis
Research involving X-ray structure characterization and DFT calculations on antipyrine derivatives, including 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, has provided insights into their intermolecular interactions. Such studies are crucial for understanding the behavior of these compounds at the molecular level, which can be vital for their application in various fields, including drug design (Saeed et al., 2020).
Synthesis and Characterization
A study focused on the synthesis and characterization of certain benzamide derivatives, including 3-bromo-N-(2-(trifluoromethyl)phenyl)benzamide. This research contributes to the broader understanding of the synthesis processes and properties of benzamide derivatives, aiding in their application in various scientific research areas (Suchetan et al., 2016).
Cancer Research
In cancer research, derivatives of N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides, including 3-bromo analogs, have shown promising results as inhibitors of heparanase, an enzyme involved in tumor metastasis and angiogenesis. This highlights their potential use in the development of new cancer therapies (Xu et al., 2006).
properties
CAS RN |
423740-83-4 |
---|---|
Product Name |
2-bromo-N-[3-(propanoylamino)phenyl]benzamide |
Molecular Formula |
C16H15BrN2O2 |
Molecular Weight |
347.21 g/mol |
IUPAC Name |
2-bromo-N-[3-(propanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C16H15BrN2O2/c1-2-15(20)18-11-6-5-7-12(10-11)19-16(21)13-8-3-4-9-14(13)17/h3-10H,2H2,1H3,(H,18,20)(H,19,21) |
InChI Key |
MRHAVVLJBCSEMH-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Br |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Br |
synonyms |
2-Bromo-N-[3-[(1-oxopropyl)amino]phenyl]-benzamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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